molecular formula C10H7F3N2O2 B12296016 2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid

2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid

Cat. No.: B12296016
M. Wt: 244.17 g/mol
InChI Key: AJLVFNXQKXPZOF-UHFFFAOYSA-N
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Description

2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid (CAS: 148058-40-6) is a fluorinated aromatic compound featuring a diazirine ring and an acetic acid moiety. Its molecular formula is C10H7F3N2O2, with a molecular weight of 244.17 g/mol . The trifluoromethyl-diazirine group confers photoreactivity, enabling carbene generation upon UV irradiation (~350 nm), a property critical for photoaffinity labeling in biochemical studies . The compound’s pKa is 4.27, indicative of weak acidity, while its predicted boiling point and density are 323.3°C and 1.52 g/cm³, respectively .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-2-6(4-7)5-8(16)17/h1-4H,5H2,(H,16,17)

InChI Key

AJLVFNXQKXPZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Oximation of Trifluoromethyl Aryl Ketone

The synthesis begins with a trifluoromethyl-substituted aryl ketone, typically prepared via Friedel-Crafts acylation or directed ortho-metalation. For example, 3-trifluoroacetylbenzene derivatives are treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in the presence of a base such as pyridine or sodium acetate. This step converts the ketone to an oxime (>C=N–OH) under reflux conditions in ethanol.

Reaction Conditions :

  • Hydroxylamine hydrochloride (1.2–1.5 eq)
  • Ethanol, reflux (12–24 hours)
  • Yield: 80–90%.

Tosylation/Mesylation of Oxime

The hydroxyl group of the oxime is activated via tosylation or mesylation to enhance nucleophilic substitution. Tosyl chloride (TsCl) or mesyl chloride (MsCl) is added to the oxime in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Conditions :

  • TsCl/MsCl (1.1 eq), DMAP (0.1 eq)
  • DCM/THF, 0°C to room temperature (2–4 hours)
  • Yield: 85–95%.

Diaziridine Formation

The tosyl/mesyl oxime undergoes nucleophilic substitution with liquid ammonia (NH$$3$$) or ammonium hydroxide (NH$$4$$OH) to form diaziridine. This step requires careful control of temperature and stoichiometry to avoid over-amination.

Reaction Conditions :

  • Liquid NH$$3$$ (excess), THF/Et$$2$$O
  • −78°C to 0°C (6–12 hours)
  • Yield: 60–75%.

Oxidation to Diazirine

Diaziridine is oxidized to diazirine using activated manganese dioxide (MnO$$2$$) or iodine (I$$2$$) in the presence of triethylamine (Et$$3$$N). MnO$$2$$ is preferred for higher yields and milder conditions.

Reaction Conditions :

  • Activated MnO$$_2$$ (5 eq), dichloromethane
  • Room temperature, 24–48 hours
  • Yield: 70–85%.

Modern Approaches Using the Normant Reagent

Synthesis of Keto-Alcohol Intermediate

A streamlined method employs the Normant reagent (CuBr·SMe$$_2$$) to convert 4-pentynoic acid derivatives into keto-alcohols. The Weinreb amide of 4-pentynoic acid is treated with the Normant reagent to form a conjugated enolate, which is quenched with trifluoroacetophenone to yield the keto-alcohol.

Reaction Conditions :

  • Normant reagent (2 eq), THF, −78°C
  • Trifluoroacetophenone (1 eq), 1 hour
  • Yield: 75–80%.

Diazirine Formation and Acid Functionalization

The keto-alcohol undergoes oximation, tosylation, and diaziridine formation as described in Section 1. The final oxidation and hydrolysis steps yield the target compound with fewer purification steps.

Overall Yield : 36% (four steps).

Comparative Analysis of Synthesis Routes

Method Steps Key Reagents Overall Yield Advantages
Conventional Diaziridine 5–6 NH$$2$$OH·HCl, TsCl, MnO$$2$$ 25–35% Well-established, scalable
Normant Reagent Route 4 Normant reagent, CuBr·SMe$$_2$$ 36% Fewer steps, higher efficiency

Optimization Strategies

Solvent and Temperature Effects

  • Diaziridine Stability : Reactions in THF at −78°C minimize side reactions such as ring-opening.
  • Oxidation Efficiency : Activated MnO$$_2$$ in DCM achieves >80% conversion without over-oxidation.

Protecting Group Strategies

  • Silyl Protection : tert-Butyldiphenylsilyl (TBDPS) groups protect hydroxyl intermediates during Wittig reactions, enabling selective deprotection with tetrabutylammonium fluoride (TBAF).

Chemical Reactions Analysis

Photolysis and Photochemical Reactivity

The diazirine functional group in this compound undergoes photolysis under UV light , a reaction central to its applications in chemical biology. Upon irradiation, the diazirine ring breaks, releasing nitrogen gas (N2N_2) and forming a reactive diradical intermediate. This diradical is highly reactive and can covalently cross-link to nearby biomolecules, enabling protein interaction studies and cellular pathway mapping.

Mechanism :

  • UV irradiation induces cleavage of the N=N bond in the diazirine ring.

  • Nitrogen gas (N2N_2) is expelled, leaving behind a diradical species (CF₃C- –C₁₂H₇COOH).

  • The diradical reacts rapidly with adjacent molecules (e.g., proteins, lipids), forming covalent bonds.

Stability Under Ambient and Incandescent Light

The trifluoromethyl substituent enhances the compound’s stability under non-UV light conditions. Comparative studies show:

Condition Stability (Unreacted Diazirine %) Timeframe
Ambient fluorescent light94.3% (Day 1) → 79.4% (Day 26)Up to 26 days
Incandescent light74.1% (Day 5) → 22.5% (Day 15)Up to 15 days
Control (Conventional Diazirine) Lower stability (e.g., 26.8% at Day 26)

This stability makes the compound suitable for prolonged storage and handling before photoactivation .

Comparison with Related Diazirines

Compound Key Features
2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acidAcetic acid backbone; trifluoromethyl group for stability
4-(3-(Trifluoromethyl)-3H-diazirin-3-YL)benzoic acidBenzoic acid core; similar photoreactivity
3-Trifluoromethyl-3H-diazirinePhenyl-substituted; lower stability under ambient light

Potential Decomposition Pathways

While the primary reaction is UV-induced photolysis, prolonged exposure to light or thermal stress may lead to side reactions:

  • Thermal decomposition : Unlikely under standard conditions due to the trifluoromethyl group’s electron-withdrawing effect.

  • Hydrolysis : The carboxylic acid group is stable under physiological conditions but may undergo esterification or amidation in specific chemical environments.

This compound’s reactivity profile underscores its utility in photoaffinity labeling and materials science, supported by its tunable stability and selective diradical formation.

Scientific Research Applications

Chemical Biology

The diazirine group in this compound allows for light-activated covalent labeling of biomolecules. This feature is particularly useful in studying protein interactions and dynamics within biological systems. The ability to selectively tag proteins with this compound enables researchers to track the localization and movement of proteins in live cells, providing insights into cellular processes.

Case Study:
A study demonstrated the use of diazirine-based probes to investigate protein interactions in living neurons, showcasing the potential for real-time imaging of protein dynamics within complex biological environments.

Medicinal Chemistry

The trifluoromethyl group enhances the pharmacological properties of compounds by increasing metabolic stability and bioavailability. This characteristic makes 2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid a candidate for developing new therapeutic agents.

Case Study:
Research has indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including MCF-7 and HCT-116. The mechanism involves inducing apoptosis through the activation of specific signaling pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional polymers and coatings. The ability to incorporate this compound into polymer matrices can impart desirable properties such as enhanced adhesion, thermal stability, and resistance to environmental degradation.

Case Study:
A recent investigation into polymer composites containing diazirine-functionalized monomers showed improved mechanical properties and UV resistance, indicating potential applications in protective coatings and advanced materials.

Data Tables

Application Area Key Features Example Studies
Chemical BiologyLight-activated covalent labelingProtein interaction studies in live cells
Medicinal ChemistryEnhanced stability and bioavailabilityAnticancer activity against MCF-7 and HCT-116
Materials ScienceFunctional polymers with improved propertiesDevelopment of UV-resistant coatings

Mechanism of Action

The mechanism by which 2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid exerts its effects is primarily through its ability to form covalent bonds with target molecules. The diazirine group, upon exposure to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This reactivity allows it to form stable covalent bonds with a wide range of molecules, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

2-Hydroxy-3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid

  • Structure : Contains a hydroxyl group and a three-carbon chain instead of the acetic acid group.
  • Properties: λmax: 355 nm in methanol, suggesting distinct photochemical behavior compared to the target compound’s UV profile . Mass Spectrometry: ESI-MS (negative) shows peaks at m/z 273 [M−H]⁻ and 246 [M−N₂−H]⁻, indicating fragmentation pathways influenced by the hydroxyl group .
  • Applications : Likely used in metabolic studies, as it was identified as a metabolite of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine in Klebsiella sp. CK6 .

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

  • Structure : Replaces the acetic acid with a benzoic acid group.
  • Synthesis: Prepared via oxidation of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol using KMnO₄ .
  • Acidity : The aromatic carboxylic acid group increases acidity (pKa ~2–3 vs. 4.27 for the target compound), enhancing solubility in basic conditions .
  • Applications : Used in photolabeling probes due to its stability and reactivity, similar to the target compound .

2-((2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL)SULFINYL)ACETIC ACID

  • Structure: Features a sulfinyl group and an anilino substituent.
  • Properties : The sulfinyl moiety introduces chirality and polarizability, altering electronic properties compared to the purely hydrophobic trifluoromethyl-diazirine .
  • Applications: Potential use in enzyme inhibition studies, leveraging its sulfinyl group for targeted interactions .

Key Comparative Data

Property Target Compound 2-Hydroxy-3-[...]propanoic Acid 4-(...)-benzoic Acid 2-((...)-SULFINYL)ACETIC ACID
Molecular Formula C10H7F3N2O2 C12H9F3N2O3 C9H5F3N2O2 C12H11F3N2O4S
Molecular Weight (g/mol) 244.17 286.21 236.14 336.28
pKa 4.27 ~3–4 (estimated) ~2–3 ~2.5–3.5
Photoreactivity (λmax) ~350 nm (inferred) 355 nm ~350 nm Not reported
Key Applications Photoaffinity labeling Metabolite studies Photochemical probes Enzyme inhibition

Biological Activity

2-(3-(3-(Trifluoromethyl)-3H-diazirin-3-YL)phenyl)acetic acid is a compound of interest due to its unique structural features and potential biological applications. The trifluoromethyl group and diazirine moiety contribute to its reactivity and ability to interact with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12F3N2O2\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_2\text{O}_2

This structure includes a phenyl ring substituted with a trifluoromethyl group and a diazirine, which is known for its photoaffinity labeling capabilities.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins upon exposure to light, a feature inherent to diazirine-containing compounds. This property allows for the selective labeling of proteins in complex biological systems, facilitating the study of protein interactions and functions.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a technique that utilizes light-activated compounds to covalently attach to specific biomolecules. The diazirine group in this compound can be activated by UV light, leading to the formation of reactive carbene species that can react with nearby amino acids in proteins, such as cysteine or methionine residues. This process enables researchers to identify and characterize protein targets involved in various biological processes .

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of compounds containing diazirine moieties. For instance, probes similar to this compound have shown efficacy in inhibiting tubulin polymerization, which is critical for cancer cell division . Such findings suggest that this compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, studies have indicated that derivatives of diazirine can inhibit carbonic anhydrase (CA-II), an enzyme implicated in numerous physiological processes, including respiration and fluid balance. The inhibitory activity was quantified using esterase assays, revealing promising IC50 values for certain derivatives .

Case Studies

StudyCompoundFindings
Diazirine DerivativeDemonstrated selective labeling of tubulin in cancer cells; inhibition of cell proliferation observed.
FFF ProbesIdentified over 2000 protein targets; highlighted broad engagement across proteomes at varying concentrations.
Ligand-Based CaptureSuccessfully captured substance P-binding receptor using diazirine-based probes; confirmed binding interactions through liquid chromatography.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The trifluoromethyl group can impart toxicity; thus, appropriate handling and safety measures should be observed when working with this compound. Safety data sheets indicate potential skin irritation and respiratory hazards associated with exposure .

Q & A

Q. Q1. What are the common synthetic routes for 2-(3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic acid, and how is its purity validated?

The compound is typically synthesized via multi-step protocols involving:

Hydrolysis of nitriles : For example, hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to yield the acetic acid backbone .

Diazirine incorporation : Introduction of the trifluoromethyl-diazirine group via photochemical or thermal methods, often requiring anhydrous conditions to avoid side reactions .
Purity validation employs HPLC (≥95% purity threshold), NMR (to confirm structural integrity), and mass spectrometry (exact mass: 276.06 g/mol). Contaminants like regioisomers are monitored using reverse-phase chromatography .

Structural and Functional Analysis

Q. Q2. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • ¹⁹F NMR : Identifies trifluoromethyl group integrity and monitors diazirine stability under varying conditions (e.g., pH, temperature) .
  • FT-IR : Confirms carboxylic acid (-COOH) and diazirine (-N=N-) functional groups. The diazirine C-F stretch appears near 1,100 cm⁻¹ .
  • X-ray crystallography : Resolves spatial arrangement of the trifluoromethyl-diazirine moiety, critical for understanding photoactivation behavior .

Applications in Photoaffinity Labeling

Q. Q3. How is this compound utilized in photoaffinity labeling studies for protein interaction mapping?

The trifluoromethyl-diazirine group enables UV-induced crosslinking (300–365 nm) to capture transient protein-ligand interactions. Methodological steps include:

Probe design : Conjugation of the compound to a ligand or peptide via its carboxylic acid group.

Irradiation optimization : Time-dependent UV exposure (e.g., 5–15 minutes) to balance crosslinking efficiency and protein denaturation .

Post-labeling analysis : SDS-PAGE and mass spectrometry to identify crosslinked adducts. A common challenge is non-specific binding, mitigated by including competitive inhibitors during irradiation .

Advanced Experimental Design

Q. Q4. How can researchers optimize diazirine stability during in vitro assays?

Diazirine groups are sensitive to prolonged UV exposure and nucleophilic attack. Optimization strategies include:

  • Light control : Use of monochromatic light sources (e.g., 350 nm LEDs) to minimize photodegradation.
  • Buffer selection : Avoid amines (e.g., Tris) and thiols; instead, use HEPES or phosphate buffers (pH 7.4).
  • Temperature modulation : Store probes at –20°C in dark, anhydrous conditions .

Data Contradiction and Troubleshooting

Q. Q5. How should discrepancies in crosslinking efficiency between replicate experiments be addressed?

Common causes and solutions:

  • Variable UV intensity : Calibrate irradiance using a radiometer; maintain consistent sample-to-light source distance.
  • Probe degradation : Validate probe integrity via LC-MS prior to use.
  • Target protein conformation : Use orthogonal techniques (e.g., SPR, ITC) to confirm binding affinity independent of crosslinking .

Pharmacological Activity Evaluation

Q. Q6. What methodologies are used to assess the biological activity of derivatives of this compound?

While direct antimicrobial data for this compound is limited, structurally related 1,2,4-triazole derivatives show antimicrobial activity. Evaluation involves:

MIC assays : Against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices.

SAR studies : Modify the acetic acid or diazirine group to enhance potency .

Advanced Applications in Drug Development

Q. Q7. How is this compound applied in the synthesis of CNS-targeting pharmaceuticals like fenfluramine?

It serves as a key intermediate in reductive amination workflows:

Ketone synthesis : React with acetic anhydride to form 1-(3-(trifluoromethyl)phenyl)propan-2-one.

Amine coupling : Reductive amination with ethylamine using NaBH₄ or NaBH₃CN yields fenfluramine precursors.
Critical QC step : Quantify trifluoromethyl regioisomer contamination (<0.2% by weight) via GC-MS to ensure pharmacological safety .

Computational Modeling

Q. Q8. How can molecular docking studies predict the binding interactions of this compound with target proteins?

  • Ligand preparation : Optimize the protonation state of the carboxylic acid group (pKa ~4.5) using tools like Schrödinger’s LigPrep.
  • Diazirine reactivity : Model the UV-activated carbene intermediate to map potential covalent binding sites.
  • Validation : Compare docking poses with photoaffinity labeling data to refine predictive algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.